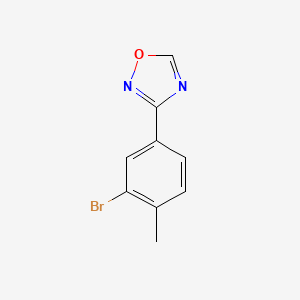
octahydro-1H-inden-1-one, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-inden-1-one, also known as 1-Indanone, hexahydro-; 1-Hydrindanone; Bicyclo [4.3.0]nonan-7-one , is a chemical compound with the formula C9H14O . It has a molecular weight of 138.2069 . The compound exists as a mixture of diastereomers .
Molecular Structure Analysis
The molecular structure of octahydro-1H-inden-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software . The compound has two stereoisomers: trans-1H-Inden-1-one, octahydro- and cis-1H-Inden-1-one, octahydro- .Physical And Chemical Properties Analysis
Octahydro-1H-inden-1-one has a molecular weight of 138.2069 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources. For comprehensive property data, it’s recommended to refer to specialized chemistry databases or literature.Aplicaciones Científicas De Investigación
Octahydro-1H-inden-1-one, Mixture of diastereomers has a wide range of scientific research applications. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of organometallic compounds, which are used in catalysis and in the production of polymers. This compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and inflammation.
Mecanismo De Acción
- However, considering its structural similarity to other indole derivatives, it may modulate receptors, enzymes, or signaling pathways involved in various physiological processes .
- However, its indole-like structure suggests potential involvement in pathways related to inflammation, neurotransmission, or cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-1H-inden-1-one, Mixture of diastereomers has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize in the laboratory and can be used to synthesize a variety of compounds. However, it is unstable in the presence of light and air, and can be difficult to purify.
Direcciones Futuras
The potential applications of octahydro-1H-inden-1-one, Mixture of diastereomers are vast, and there are a number of future directions for research. Further research could be conducted on its potential therapeutic applications, such as its ability to modulate gene expression and its potential anti-tumor effects. Additionally, further research could be conducted on its ability to interact with proteins and enzymes, as well as its potential interactions with DNA. Finally, further research could be conducted on its potential use in the synthesis of organometallic compounds and polymers.
Métodos De Síntesis
Octahydro-1H-inden-1-one, Mixture of diastereomers is synthesized from the reaction of 1-bromo-4-methylhexane with sodium amide in liquid ammonia. This reaction produces a mixture of diastereomeric 1H-inden-1-ones, which can be separated by column chromatography. The this compound can then be purified by recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-inden-1-one, mixture of diastereomers involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "Cyclohexanone", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl vinyl ketone in the presence of hydrochloric acid to form a bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate using sodium borohydride to form a diastereomeric mixture of octahydro-1H-inden-1-ol", "Step 3: Cyclization of the diastereomeric mixture of octahydro-1H-inden-1-ol using acetic acid and sodium acetate to form octahydro-1H-inden-1-one, mixture of diastereomers", "Step 4: Purification of the final product using ethanol" ] } | |
Número CAS |
29927-85-3 |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
Clave InChI |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCC2=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



